REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH2:10]Br)=[CH:8][CH:7]=[CH:6][C:5]=1[Br:12].C[N+]1([O-])CC[O:18]CC1>C(#N)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[C:9]([CH:10]=[O:18])=[CH:8][CH:7]=[CH:6][C:5]=1[Br:12]
|
Name
|
|
Quantity
|
21.8 mmol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1CBr)Br)=O
|
Name
|
|
Quantity
|
43.6 mmol
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1.5 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a bed of silica
|
Type
|
CUSTOM
|
Details
|
the filtrate was purified on silica
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
COC(C1=C(C=CC=C1C=O)Br)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |